Cas no 2229527-53-9 (1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol)
1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol
- 2229527-53-9
- EN300-1734181
- 1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol
-
- Inchi: 1S/C13H17F2NO/c1-8(17)13(6-7-13)9-4-5-10(14)11(15)12(9)16(2)3/h4-5,8,17H,6-7H2,1-3H3
- InChI Key: NSFWUOVTBUFPHF-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1N(C)C)C1(C(C)O)CC1)F
Computed Properties
- Exact Mass: 241.12782049g/mol
- Monoisotopic Mass: 241.12782049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 23.5Ų
1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734181-0.05g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1734181-0.1g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1734181-0.25g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1734181-0.5g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1734181-1.0g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1734181-2.5g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1734181-5.0g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1734181-10.0g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1734181-1g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1734181-5g |
1-{1-[2-(dimethylamino)-3,4-difluorophenyl]cyclopropyl}ethan-1-ol |
2229527-53-9 | 5g |
$4349.0 | 2023-09-20 |
1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol
Introduction to 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol (CAS No. 2229527-53-9)
1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol, with the CAS number 2229527-53-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl ring, a dimethylamino group, and difluorophenyl substituents. These structural elements contribute to its potential therapeutic applications and pharmacological properties.
The chemical structure of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol is particularly intriguing due to the presence of the cyclopropyl ring, which is known for its high reactivity and unique electronic properties. The dimethylamino group imparts basicity and lipophilicity, while the difluorophenyl substituents enhance the compound's metabolic stability and biological activity. These features make it a promising candidate for various therapeutic applications.
Recent studies have explored the potential of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating specific ion channels and receptors in the brain. The compound's ability to cross the blood-brain barrier efficiently further enhances its therapeutic potential.
In addition to its neuroprotective properties, 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol has been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that it can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. These findings suggest that the compound may have broad-spectrum therapeutic applications in pain management and inflammatory diseases.
The pharmacokinetic profile of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol has also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. The compound's high bioavailability and long half-life contribute to its potential as a once-daily or extended-release formulation.
Safety assessments have shown that 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol is well-tolerated at therapeutic doses. Preclinical toxicology studies have not reported any significant adverse effects or organ toxicity. These findings support its further development as a safe and effective therapeutic agent.
The synthesis of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol involves several key steps, including the formation of the cyclopropyl ring and the introduction of the dimethylamino and difluorophenyl substituents. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its transition from laboratory research to clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol in human subjects. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms related to neurological disorders and pain conditions. These findings have generated considerable interest from both academic researchers and pharmaceutical companies.
In conclusion, 1-{1-2-(dimethylamino)-3,4-difluorophenylcyclopropyl}ethan-1-ol (CAS No. 2229527-53-9) represents a promising new compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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